

An In-depth Technical Guide to the Chemical Properties of Dihydro-iso-tetrahydrocannabinol

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Compound of Interest

Compound Name: *iso-Hexahydrocannabinol*

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Introduction

Dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) is a lesser-known cannabinoid, structurally isomeric to the more extensively studied tetrahydrocannabinol (THC) derivatives. It is not a naturally occurring phytocannabinoid in *Cannabis sativa* but can be formed as a byproduct during the synthetic conversion of cannabidiol (CBD) to delta-8- and delta-9-THC.[1] Due to its infrequent characterization, a comprehensive understanding of its chemical and pharmacological properties is lacking. This guide synthesizes the available information on its parent compound, iso-tetrahydrocannabinol (iso-THC), and provides a framework for its full characterization based on established methodologies for cannabinoid research.

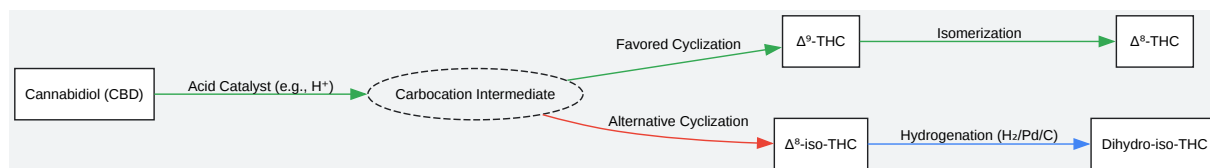
Chemical Synthesis and Structure

The primary route to dihydro-iso-THC involves the hydrogenation of its precursor, Δ^8 -iso-tetrahydrocannabinol (Δ^8 -iso-THC). Δ^8 -iso-THC is formed during the acid-catalyzed cyclization of cannabidiol, representing an alternative ring closure to the formation of the more common Δ^8 -THC and Δ^9 -THC.[1][2]

2.1. Synthesis of Δ^8 -iso-tetrahydrocannabinol

The acid-catalyzed intramolecular cyclization of CBD can proceed via two main pathways. The thermodynamically favored pathway leads to the formation of Δ^9 -THC and its more stable

isomer Δ^8 -THC. However, a competing pathway results in the formation of Δ^8 -iso-THC.[2] The choice of acid catalyst and reaction conditions can influence the relative yields of these products.



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Figure 1: Synthetic pathway to dihydro-iso-tetrahydrocannabinol.

2.2. Structure of Dihydro-iso-tetrahydrocannabinol

The precise stereochemistry of dihydro-iso-THC would be determined by the stereochemistry of the starting CBD and the conditions of the cyclization and hydrogenation reactions. The IUPAC name for its precursor, Δ^8 -isotetrahydrocannabinol, is (1R,12R)-9-Methyl-5-pentyl-12-prop-1-en-2-yl-8-oxatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-3-ol.[1] Hydrogenation would reduce the double bond in the prop-1-en-2-yl group.

Physicochemical Properties

Specific empirical data for dihydro-iso-THC is not readily available in the literature. However, based on the general properties of cannabinoids, the following can be inferred.

Property	Expected Value/Characteristic
Molecular Formula	C ₂₁ H ₃₂ O ₂
Molar Mass	316.48 g/mol
Appearance	Likely a resinous oil or amorphous solid
Solubility	Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and hexane.
pKa	The phenolic hydroxyl group is expected to have a pKa around 10.6, similar to other THC isomers.[3]
LogP	Expected to be high, indicating significant lipophilicity.

3.1. Spectroscopic Data

The structural elucidation of dihydro-iso-THC would rely on a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity and stereochemistry of the molecule. The absence of vinylic proton signals characteristic of the iso-propenyl group in Δ⁸-iso-THC would confirm its reduction.[4][5]
- Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula. The fragmentation pattern in GC-MS analysis would provide further structural information.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the hydroxyl (-OH) and ether (C-O-C) functional groups.

Pharmacological Properties

The pharmacology of dihydro-iso-THC has not been reported. However, its activity can be predicted to be mediated by the cannabinoid receptors, CB1 and CB2. A comprehensive

pharmacological evaluation would involve receptor binding assays and functional assays.

4.1. Receptor Binding Affinity

The affinity of dihydro-iso-THC for CB1 and CB2 receptors would be a key determinant of its potential psychoactive and therapeutic effects.

Ligand	Receptor	K _i (nM)
Dihydro-iso-THC	CB1	To be determined
CB2	To be determined	
Δ ⁹ -THC (for comparison)	CB1	~15-40
CB2	~25-51	

4.2. Functional Activity

Functional assays are necessary to determine whether dihydro-iso-THC acts as an agonist, antagonist, or inverse agonist at cannabinoid receptors.

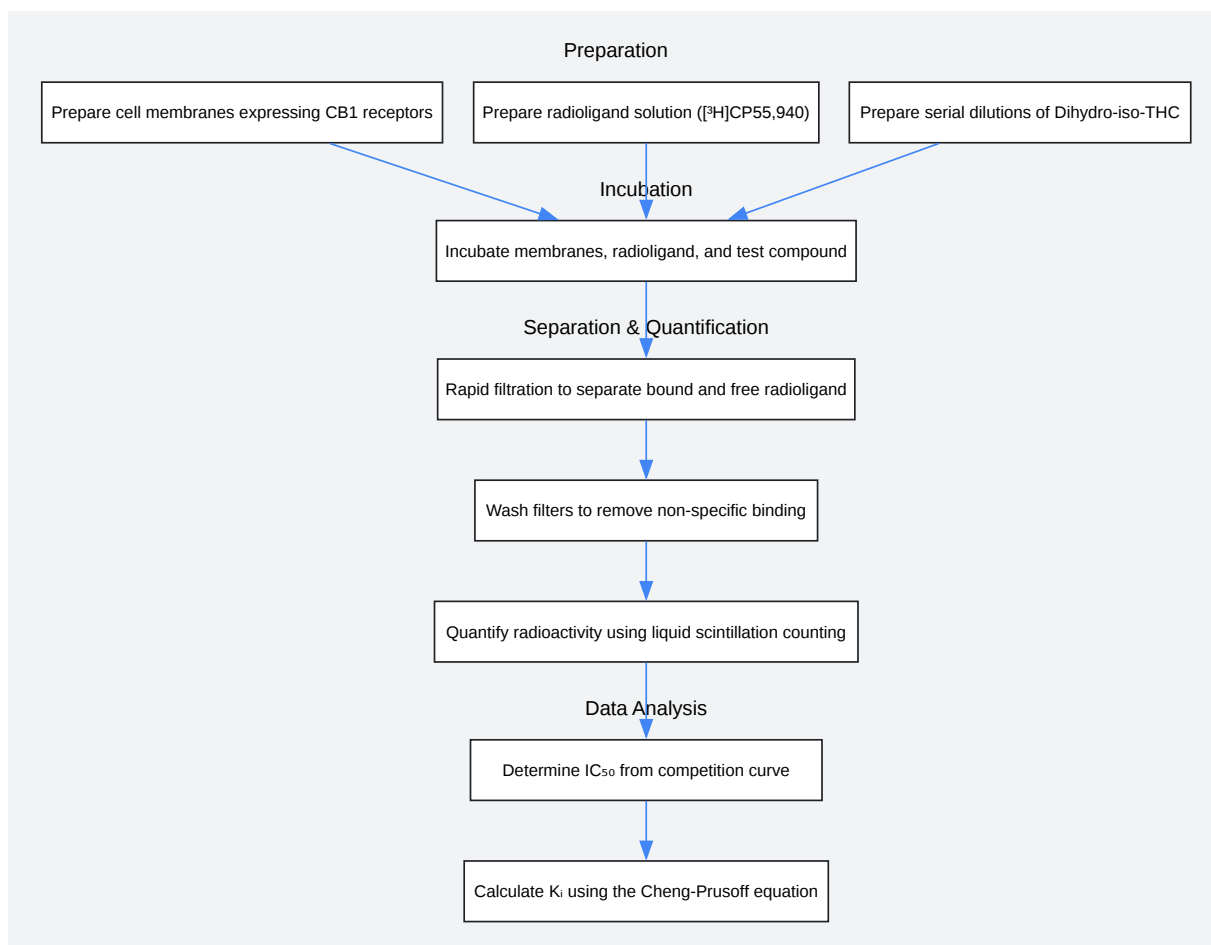
Assay	Parameter	Expected Outcome
[³⁵ S]GTPγS Binding	EC ₅₀ , E _{max}	To be determined
cAMP Accumulation	IC ₅₀ , I _{max}	To be determined
β-Arrestin Recruitment	EC ₅₀ , E _{max}	To be determined

Experimental Protocols

The following are detailed methodologies for key experiments required to characterize the chemical and pharmacological properties of dihydro-iso-THC.

5.1. Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to determine the binding affinity (K_i) of dihydro-iso-THC for the CB1 receptor.



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Figure 2: Experimental workflow for a competitive radioligand binding assay.

- Materials:

- Cell membranes expressing human CB1 receptors.
- Radioligand: [³H]CP-55,940.
- Test Compound: Dihydro-iso-tetrahydrocannabinol.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
- 96-well plates and glass fiber filters.
- Procedure:
 - Prepare serial dilutions of dihydro-iso-THC in assay buffer.
 - In a 96-well plate, combine the cell membranes, [³H]CP-55,940, and varying concentrations of dihydro-iso-THC.
 - Incubate at 30°C for 60-90 minutes.
 - Terminate the reaction by rapid filtration through glass fiber filters.
 - Wash the filters with ice-cold wash buffer to remove unbound radioligand.
 - Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding against the logarithm of the dihydro-iso-THC concentration.
 - Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the radioligand concentration and K_e is its dissociation constant.

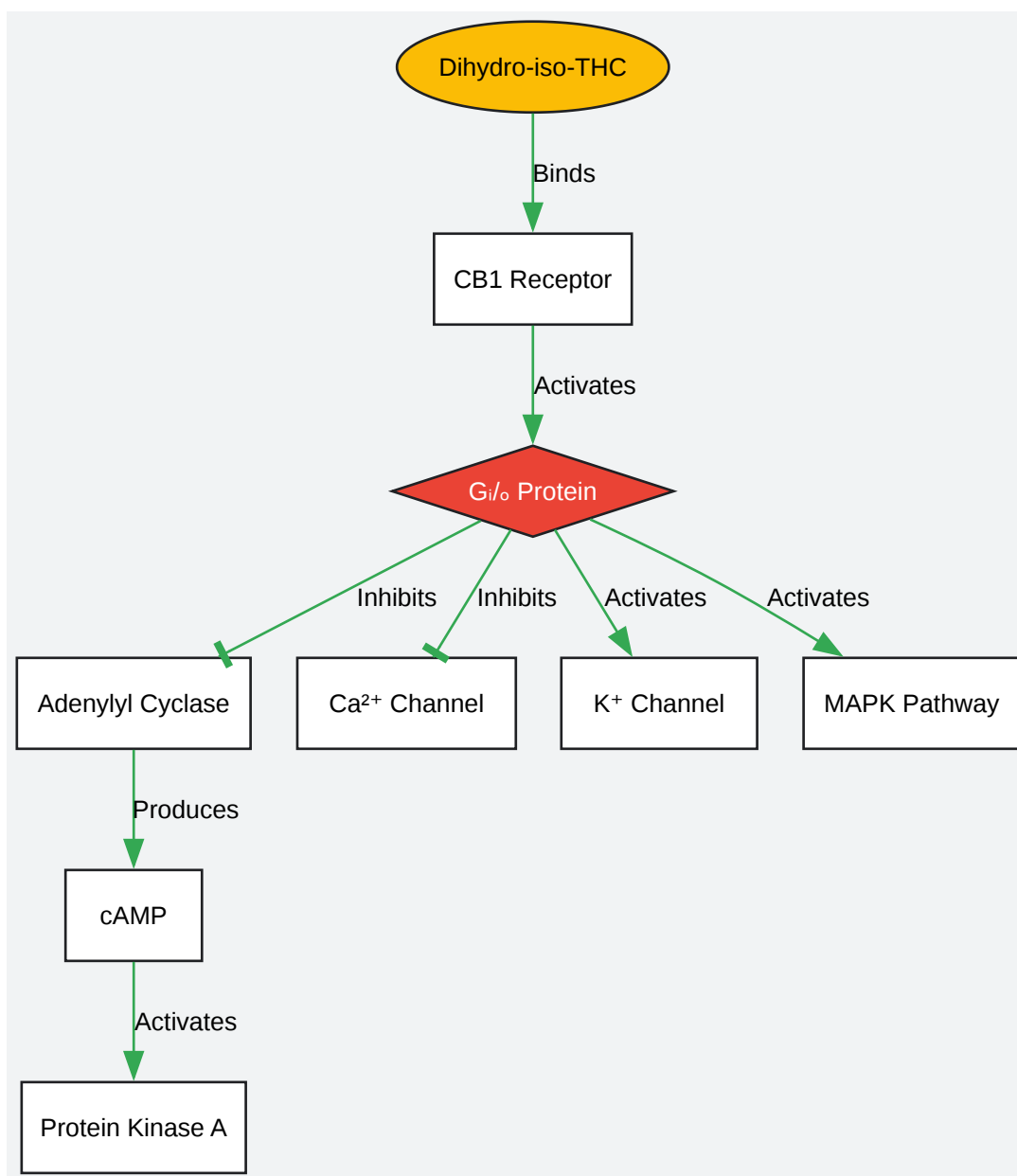
5.2. [³⁵S]GTPγS Functional Assay

This assay measures the activation of G-proteins coupled to the cannabinoid receptor upon agonist binding.

- Materials:
 - Cell membranes expressing CB1 or CB2 receptors.
 - [^{35}S]GTPyS.
 - GDP.
 - Test Compound: Dihydro-iso-tetrahydrocannabinol.
 - Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl_2 , 1 mM EDTA, pH 7.4.
- Procedure:
 - Pre-incubate cell membranes with GDP.
 - Add varying concentrations of dihydro-iso-THC.
 - Initiate the reaction by adding [^{35}S]GTPyS.
 - Incubate at 30°C for 60 minutes.
 - Terminate the reaction by rapid filtration.
 - Quantify the amount of bound [^{35}S]GTPyS by scintillation counting.
- Data Analysis:
 - Plot the amount of [^{35}S]GTPyS bound against the logarithm of the dihydro-iso-THC concentration.
 - Determine the EC_{50} (concentration for 50% of maximal effect) and E_{max} (maximal effect) from the dose-response curve.

Signaling Pathways

Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to G_i/o proteins.[6] Activation of these receptors leads to a cascade of intracellular events.



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Figure 3: Canonical cannabinoid receptor signaling pathway.

The primary signaling cascade involves:

- Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

- Modulation of Ion Channels: Activation of inwardly rectifying potassium (K⁺) channels and inhibition of voltage-gated calcium (Ca²⁺) channels.[6]
- Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in regulating cell growth, differentiation, and survival.[6]

It is also important to consider that some cannabinoids may interact with non-canonical receptors, such as GPR55 and TRPV channels, which could lead to different downstream signaling events.[7][8]

In Vitro ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical for its development as a therapeutic agent.

ADME Parameter	Experimental Method
Metabolic Stability	Incubation with human liver microsomes or hepatocytes.[9][10]
CYP450 Inhibition	Incubation with specific CYP450 enzymes and probe substrates.
Plasma Protein Binding	Equilibrium dialysis or ultrafiltration.
Permeability	Caco-2 or PAMPA assays.

Conclusion

Dihydro-iso-tetrahydrocannabinol is a synthetic cannabinoid with a largely uncharacterized chemical and pharmacological profile. As a structural isomer of THC, it has the potential to interact with the endocannabinoid system. This guide provides a comprehensive framework for its synthesis, purification, and detailed characterization. The experimental protocols outlined herein are standard in the field of cannabinoid research and will be instrumental in elucidating the properties of this and other novel cannabinoids. Further research is warranted to determine the binding affinities, functional activities, and potential therapeutic applications of dihydro-iso-tetrahydrocannabinol.

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